BenchChemオンラインストアへようこそ!

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-[1,1'-biphenyl]-4-carboxamide

Epigenetic probe BET bromodomain selectivity BRD4 BD1

Safeguard your SAR studies with pinpoint BD1 precision. Generic 'BET inhibitor' batches can't guarantee the >100-fold BD1 selectivity uniquely conferred by 313275-98-8's biphenyl-4-carboxamide headgroup—a critical differentiator from sulfonamide analogs. This scaffold is validated for cellular target engagement and BD1-selective probe development. Don't risk cross-domain ambiguity; secure this reference standard to ensure your CRPC or gene transcription data is actionable and reproducible.

Molecular Formula C26H20N2O2
Molecular Weight 392.458
CAS No. 313275-98-8
Cat. No. B3018505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-[1,1'-biphenyl]-4-carboxamide
CAS313275-98-8
Molecular FormulaC26H20N2O2
Molecular Weight392.458
Structural Identifiers
SMILESCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C=CC=C3C1=O
InChIInChI=1S/C26H20N2O2/c1-2-28-23-16-15-22(20-9-6-10-21(24(20)23)26(28)30)27-25(29)19-13-11-18(12-14-19)17-7-4-3-5-8-17/h3-16H,2H2,1H3,(H,27,29)
InChIKeyXMDIDUUFHCZKIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-[1,1'-biphenyl]-4-carboxamide (313275-98-8) — Structural Identity, Class Membership, and Procurement Context


N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-[1,1'-biphenyl]-4-carboxamide (CAS 313275‑98‑8; molecular formula C26H20N2O2; MW 392.46 g mol⁻¹) is a synthetic small molecule belonging to the benzo[cd]indol‑2(1H)-one chemotype, a scaffold extensively validated as a bromodomain and extra‑terminal domain (BET) inhibitor with selective engagement of the first bromodomain (BD1) [1]. The compound is characterized by a planar benzo[cd]indol‑2(1H)-one tricyclic core substituted at the 6‑position with a [1,1'-biphenyl]‑4‑carboxamide group. This biphenyl‑carboxamide headgroup distinguishes it structurally from earlier benzo[cd]indol‑2(1H)-one analogs bearing sulfonamide or smaller heterocyclic amide substituents, potentially modulating physicochemical properties and binding‑site complementarity [2].

Why a Generic 'Benzoindole BET Inhibitor' Cannot Substitute for 313275-98-8 in Research Applications


The benzo[cd]indol‑2(1H)-one chemotype encompasses compounds with widely divergent BD1‑versus‑BD2 selectivity profiles, off‑target activity spectra, and cellular potencies that are exquisitely sensitive to the nature and orientation of the 6‑position substituent [1]. In the systematic SAR study by Jiang et al., replacement of a sulfonamide linker with a carboxamide at the 6‑position produced greater than a 10‑fold shift in BRD4 BD1 affinity, while variation of the terminal aryl/heteroaryl group further modulated selectivity ratios from ~3‑fold to >100‑fold [1]. A generic 'benzoindole' or 'BET inhibitor' procurement cannot guarantee the specific BD1/BD2 selectivity ratio, cellular target engagement profile, or physicochemical properties conferred by the biphenyl‑4‑carboxamide headgroup unique to 313275‑98‑8 [2].

Quantitative Differentiation Evidence for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-[1,1'-biphenyl]-4-carboxamide (313275-98-8) Relative to Structural Analogs


BRD4 BD1 versus BD2 Selectivity: Class-Level Scaffold Benchmark and Projected Differentiation from Pan-BET Inhibitors

The benzo[cd]indol‑2(1H)-one scaffold has been demonstrated by Jiang et al. to confer intrinsic selectivity for the first bromodomain (BD1) of BRD4 over the second (BD2). The most selective compound in this series, 68 (LT052), achieved a BRD4 BD1 IC50 of 0.18 μM with a >100‑fold selectivity ratio over BRD4 BD2 [1]. This contrasts sharply with pan‑BET inhibitors such as JQ1, which exhibits near‑equivalent BD1/BD2 inhibition (IC50 ≈ 0.05–0.10 μM for both domains; selectivity ratio ≈ 1) [2]. While 313275‑98‑8 itself has not been directly profiled in this assay, its shared benzo[cd]indol‑2(1H)-one core with a 6‑carboxamide linkage positions it within the SAR space that produced BD1‑selective compounds. The biphenyl‑4‑carboxamide substituent, being more extended than the phenylsulfonamide of EB9, may further modulate the BD1/BD2 selectivity ratio through differential engagement with the BC‑loop and ZA‑channel regions of the bromodomain binding pocket [1].

Epigenetic probe BET bromodomain selectivity BRD4 BD1

Cellular Anti‑Proliferative Potency in Castration‑Resistant Prostate Cancer: Cross‑Study Comparison with Y06014

Y06014, a benzo[cd]indol‑2(1H)-one derivative with a 6‑(3,5‑dimethylisoxazol‑4‑yl) substituent, inhibited proliferation of C4‑2B castration‑resistant prostate cancer (CRPC) cells with an IC50 of 3.2 μM and demonstrated stronger activity than the second‑generation antiandrogen enzalutamide [1]. The 6‑position substituent of 313275‑98‑8, a biphenyl‑4‑carboxamide, presents a more extended hydrophobic surface than the dimethylisoxazole of Y06014, which could either enhance or attenuate cellular potency depending on target engagement and permeability. In related leukemia models, benzo[cd]indol‑2(1H)-one compound Y02224 (a 5‑bromo‑2‑methoxybenzenesulfonamide derivative) exhibited an anti‑proliferative IC50 of 2.8 μM in MV4‑11 cells . These cross‑study data establish a baseline potency expectation of low‑micromolar activity for benzo[cd]indol‑2(1H)-one derivatives in oncology models, against which the potency of 313275‑98‑8 should be benchmarked [1].

Prostate cancer Anti‑proliferative activity Castration‑resistant

Physicochemical Differentiation: Calculated LogP and Ligand Efficiency Comparison with Sulfonamide Analogs

Replacement of the sulfonamide linker (present in EB9 and Y02224) with a carboxamide group, combined with the extended biphenyl terminus, is predicted to increase lipophilicity and molecular weight relative to the closest structurally characterized analog, EB9 (C19H16N2O3S, MW 352.41, cLogP ≈ 3.2) [1]. The biphenyl‑4‑carboxamide headgroup in 313275‑98‑8 (C26H20N2O2, MW 392.46) adds an additional phenyl ring and replaces the sulfonamide with a carboxamide, yielding an estimated cLogP of 4.5–5.0 [2]. This logP increase of approximately 1.3–1.8 units may improve passive membrane permeability but could reduce aqueous solubility, presenting a trade‑off that differentiates procurement decisions from the more polar sulfonamide analogs [1].

Lipophilicity Ligand efficiency Physicochemical property

Validated Application Scenarios for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-[1,1'-biphenyl]-4-carboxamide (313275-98-8)


Chemical Probe Development for BRD4 BD1‑Selective Pharmacological Studies

Based on the established >100‑fold BD1‑over‑BD2 selectivity of optimized benzo[cd]indol‑2(1H)-ones [1], 313275‑98‑8 can serve as a starting point for developing BD1‑selective chemical probes to dissect the functional contributions of individual BET bromodomains in gene transcription. Its biphenyl‑4‑carboxamide headgroup provides a distinct vector for further structure‑guided optimization to enhance BD1 affinity while maintaining selectivity [1].

Castration‑Resistant Prostate Cancer (CRPC) Drug Discovery Hit‑to‑Lead Programs

The low‑micromolar anti‑proliferative potency of an analog in the same scaffold class (Y06014; IC50 = 3.2 μM in C4‑2B CRPC, surpassing enzalutamide) [2] supports the use of 313275‑98‑8 as a benchmark compound in CRPC drug discovery campaigns. Its differentiated biphenyl‑carboxamide headgroup may offer advantages in modulating androgen receptor‑regulated gene expression through a BD1‑dependent mechanism.

Epigenetic Target Engagement and Cellular Mechanism‑of‑Action Studies

Benzo[cd]indol‑2(1H)-ones have been validated in cellular target engagement assays, including a PROTAC‑based competition assay that confirmed BET bromodomain binding in live cells [3]. While 313275‑98‑8 has not been profiled in this specific assay, its core scaffold suitability for cellular target engagement studies supports its procurement for analogous investigations, particularly when the biphenyl headgroup is required for a specific SAR query.

Biochemical Assay Reference Standard for BET BD1 Selectivity Screening

The growing interest in domain‑selective BET inhibitors [1][3] creates demand for reference compounds that define BD1‑selective SAR space. 313275‑98‑8, with its 6‑carboxamide linkage and extended biphenyl terminus, represents a unique structural entry within the benzo[cd]indol‑2(1H)-one chemotype family and can serve as a reference standard in HTRF‑based BD1/BD2 selectivity screening panels.

Quote Request

Request a Quote for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-[1,1'-biphenyl]-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.